molecular formula C19H21FN3NaO3 B3395848 Enrofloxacin Sodium CAS No. 266346-15-0

Enrofloxacin Sodium

Katalognummer: B3395848
CAS-Nummer: 266346-15-0
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: CQCIBVPASWGWAZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enrofloxacin Sodium is a synthetic antibacterial agent of the fluoroquinolone carboxylic acid derivative class, with the chemical formula C19H21FN3NaO3 and a molecular weight of 382.38 g/mol . Its primary research application lies in its role as a bactericidal compound for studying bacterial infections in animals, particularly against Gram-negative and Gram-positive bacteria . The compound's mechanism of action is concentration-dependent and involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA transcription and replication. By deactivating this enzyme, this compound makes the reading of DNA impossible, leading to rapid bacterial cell death . It demonstrates significant activity against a range of pathogens, including Escherichia coli , Pseudomonas aeruginosa , Staphylococcus species, Pasteurella , Mycoplasma , and Salmonella . It is largely ineffective against anaerobic bacteria . Researchers value its broad-spectrum efficacy and its ability to be metabolized into ciprofloxacin, another active fluoroquinolone, which contributes to its overall antibacterial effect . Important areas of study include its pharmacokinetics in various species and its potential adverse effects, such as cartilage damage in immature animals and retinotoxicity in cats at higher doses . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

sodium;1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3.Na/c1-2-21-5-7-22(8-6-21)16-10-15-13(9-14(16)20)18(24)11-17(19(25)26)23(15)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCIBVPASWGWAZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C(=CC3=O)C(=O)[O-])C4CC4)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN3NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856107
Record name Sodium 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266346-15-0
Record name Sodium 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Enrofloxacin Sodium is synthesized through a multi-step chemical processThe final step involves the formation of the sodium salt to enhance solubility and stability .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous processes. The key steps include:

Analyse Chemischer Reaktionen

Types of Reactions: Enrofloxacin Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Enrofloxacin Sodium has a wide range of scientific research applications:

Wirkmechanismus

Enrofloxacin Sodium exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition prevents bacterial cell division, leading to cell death. The compound’s bactericidal activity is concentration-dependent, with higher concentrations resulting in more rapid bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Table 1: Solubility and Physicochemical Properties of Enrofloxacin Salts

Compound Solubility in Water (mg/mL) Lipo-Hydro Partition Coefficient (P) MIC Range (μg/mL)
Enrofloxacin (pure) 0.26 ± 0.02 3.32 ± 0.22 0.0727–1.5625
Enrofloxacin Sodium 168.37 ± 6.90 0.047 ± 0.01 0.0727–1.5625
Enrofloxacin Hydrochloride 11.90 ± 0.22 0.031 ± 0.007 0.0727–1.5625
Enrofloxacin Mesylate 483.01 ± 4.06 0.019 ± 0.002 0.0727–1.5625

Key Findings :

  • Solubility : Enrofloxacin Mesylate exhibits the highest solubility (483 mg/mL), 2.9-fold greater than this compound and 40-fold higher than Hydrochloride . Sodium salts still outperform pure enrofloxacin by ~648-fold .
  • Partition Coefficient : Lower P values correlate with enhanced hydrophilicity. Mesylate (P = 0.019) shows superior water compatibility compared to Sodium (P = 0.047) .

Comparison with Structurally Similar Fluoroquinolones

Table 2: Cross-Reactivity and Resistance Mechanisms

Compound Cross-Reactivity with Enrofloxacin Key Resistance Mutations Clinical Use
Ciprofloxacin <0.01% gyrA(S83L), parC(D87G) Human/Veterinary
Sparfloxacin 1.65% gyrA(T85I) Human
Flumequine Induces identical mutations gyrA(S83L), parC(D87G) Veterinary

Key Findings :

  • Cross-Reactivity: Anti-sparfloxacin antibodies show 1.65% cross-reactivity with enrofloxacin due to shared structural motifs (quinolone core, fluorine) .
  • Resistance: Mutations in gyrase (gyrA) and topoisomerase IV (parC) genes are common across fluoroquinolones. Flumequine and enrofloxacin select for identical mutations (e.g., S83L in gyrA), leading to cross-resistance .
  • Pharmacokinetics : Enrofloxacin’s metabolite, ciprofloxacin, has a faster clearance rate (CL = 0.43 L/kg·h vs. 0.27 L/kg·h for enrofloxacin), influencing withdrawal periods in veterinary use .

Biologische Aktivität

Enrofloxacin sodium is a fluoroquinolone antibiotic commonly used in veterinary medicine for the treatment of bacterial infections in animals. Its biological activity is primarily attributed to its potent antibacterial properties, which are effective against a wide range of Gram-positive and Gram-negative bacteria. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and recent advancements in formulation.

This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, enrofloxacin disrupts DNA synthesis, leading to bacterial cell death. This mechanism is particularly effective against rapidly dividing bacteria, making enrofloxacin a valuable treatment option for infections such as bovine respiratory disease (BRD) and mastitis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics and bioavailability. Studies have shown that the oral bioavailability of enrofloxacin can vary significantly based on the formulation used. For instance, enrofloxacin mesylate (a derivative) demonstrated an oral relative bioavailability approximately 1.79 times higher than that of standard enrofloxacin . The compound is widely distributed in body tissues, achieving therapeutic concentrations in organs such as the lungs and liver.

Case Studies and Trials

  • Bovine Respiratory Disease Treatment :
    A field trial compared the efficacy of this compound with ceftiofur sodium for treating undifferentiated fever in feedlot cattle at high risk for BRD. The results indicated that cattle treated with enrofloxacin had significantly lower relapse rates and case fatality rates compared to those treated with ceftiofur (P < 0.05) . The economic analysis also favored enrofloxacin, showing a cost advantage of Can$57.08 per animal.
  • Mastitis Treatment :
    Recent research focused on developing composite nanogels incorporating enrofloxacin for treating cow mastitis caused by intracellular pathogens. The study found that these nanogels significantly enhanced the bioadhesion capacity and antibacterial activity against specific strains, demonstrating minimum inhibitory concentrations (MIC) as low as 2 µg/mL . This formulation also exhibited improved safety profiles due to its biocompatibility.
  • Preventive Treatment for Newborn Calves :
    A trial involving 414 newborn calves assessed the effectiveness of an alginate gel containing enrofloxacin hydrochloride for preventing omphalitis. The results showed a marked reduction in infection rates compared to controls (P < 0.0435), highlighting its potential as a preventive measure in veterinary medicine .

Comparative Efficacy Table

Treatment GroupInfection Rate (%)Relapse Rate (%)Average Daily Gain (kg/d)Cost Advantage (CAD)
Enrofloxacin251.4257.08
Ceftiofur10151.38-

Recent Advancements

Recent studies have focused on enhancing the solubility and bioavailability of enrofloxacin through novel formulations. For example, pharmaceutical salts of enrofloxacin have been developed that show solubility improvements ranging from 57 to 406 times greater than pure enrofloxacin . These advancements are crucial for improving therapeutic outcomes, particularly in cases where high concentrations are required.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Enrofloxacin Sodium in biological matrices, and how do inter-laboratory variations impact reproducibility?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS) for quantification. Validate methods per ICH guidelines, including precision, accuracy, and recovery studies. Inter-laboratory variations can arise from differences in equipment calibration, mobile phase composition, or sample preparation. Mitigate by adhering to standardized protocols (e.g., ASTM or ISO guidelines) and cross-validating with reference laboratories .

Q. How should researchers design in vitro experiments to determine the minimum inhibitory concentration (MIC) of this compound against resistant bacterial strains?

  • Methodological Answer : Follow CLSI M07-A11 guidelines for broth microdilution assays. Use Mueller-Hinton agar adjusted to pH 7.2–7.4 and inoculum density of 5 × 10⁵ CFU/mL. Include quality control strains (e.g., E. coli ATCC 25922) and replicate experiments to account for biological variability. Document temperature, incubation time, and agar batch to ensure reproducibility .

Q. What are the critical physicochemical properties of this compound that influence its stability in pharmacokinetic studies?

  • Methodological Answer : Key properties include pKa (6.3 and 8.8), solubility in aqueous buffers (pH-dependent), and photodegradation susceptibility. Stability studies should assess thermal degradation (40–60°C), hydrolysis in acidic/alkaline conditions, and light exposure. Use accelerated stability testing per ICH Q1A guidelines and validate with LC-MS to identify degradation products .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different animal models (e.g., poultry vs. rodents)?

  • Methodological Answer : Perform meta-analysis with stratification by species-specific factors (e.g., metabolic rate, microbiota composition). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases. Sensitivity analysis can identify confounding variables, such as dosing regimens or infection routes .

Q. What experimental strategies are recommended to investigate the role of efflux pumps in bacterial resistance to this compound?

  • Methodological Answer : Combine MIC assays with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to observe MIC reduction. Use RT-qPCR to quantify expression of resistance genes (e.g., qnrA, gyrA mutations). For translational relevance, employ biofilm models or host-pathogen co-culture systems to mimic in vivo conditions .

Q. How do variations in experimental pH and temperature affect the stability and antimicrobial activity of this compound in simulated physiological environments?

  • Methodological Answer : Design a factorial experiment with pH (5.0–9.0) and temperature (25–42°C) as independent variables. Measure stability via HPLC and antimicrobial activity via time-kill assays. Use response surface methodology (RSM) to model interactions. Reference OECD guidelines for chemical stability testing .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to estimate LD₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, mixed-effects models account for repeated measurements. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Q. How can researchers address missing data in longitudinal studies evaluating this compound residues in edible tissues?

  • Methodological Answer : Implement multiple imputation (MI) or maximum likelihood estimation for missing at random (MAR) data. For non-ignorable missingness, use pattern-mixture models. Sensitivity analysis should compare results under different missing-data mechanisms. Document dropout rates and reasons to support imputation validity .

Ethical & Regulatory Considerations

Q. What ethical frameworks should guide the use of this compound in aquaculture research to prevent antimicrobial resistance (AMR) dissemination?

  • Methodological Answer : Follow WHO’s One Health principles, emphasizing stewardship in dosing and withdrawal periods. Obtain ethics approval for animal studies (e.g., IACUC protocols). Monitor environmental release via LC-MS/MS and model AMR gene transfer risks using plasmid conjugation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enrofloxacin Sodium
Reactant of Route 2
Reactant of Route 2
Enrofloxacin Sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.